molecular formula C6H7N5O B566440 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidin CAS No. 100605-51-4

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidin

Katalognummer: B566440
CAS-Nummer: 100605-51-4
Molekulargewicht: 165.156
InChI-Schlüssel: JLGWTOIIQUNTLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyrimidine family, known for its potential therapeutic applications, particularly as kinase inhibitors. The unique structure of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine allows it to interact with various biological targets, making it a valuable scaffold in drug discovery .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

One of the most prominent applications of 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is in cancer therapy. Various studies have demonstrated its efficacy against several cancer cell lines:

  • Mechanism of Action : The compound exhibits anticancer activity through multiple mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of specific kinases. For example, derivatives of this compound have shown selective inhibition against Janus kinase 2 (JAK2), which is crucial in the signaling pathways of various cancers .
  • Cell Line Efficacy : In vitro studies have reported significant cytotoxic effects against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM . Additionally, it has been noted for its ability to induce apoptosis in A549 lung cancer cells at low micromolar concentrations .
Cancer Cell Line IC50 (µM) Reference
A5492.24
MCF-745–97
HCT-1166–10

Anti-inflammatory Properties

The anti-inflammatory potential of 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been investigated through various assays:

  • Inhibition Studies : Compounds derived from this scaffold have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Initial assessments indicated promising anti-inflammatory effects in both in vitro and in vivo models .

Antimicrobial Activity

The compound also shows significant antimicrobial properties:

  • Broad Spectrum Activity : Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess antibacterial activity against a range of pathogens. For instance, novel derivatives designed with this scaffold exhibited effective antibacterial properties when tested against Gram-positive and Gram-negative bacteria .

Additional Therapeutic Applications

Beyond cancer and inflammation, 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been explored for its potential in other therapeutic areas:

  • Antiparasitic Activity : A study focused on visceral leishmaniasis highlighted the optimization of pyrazolo[3,4-d]pyrimidine derivatives that showed oral efficacy in mouse models against Leishmania donovani .
  • Cyclic Kinase Inhibition : Some derivatives have been characterized as potent inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are often dysregulated in cancer .

Biochemische Analyse

Biochemical Properties

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It influences cell signaling pathways by inhibiting the activity of CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle . Furthermore, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine affects gene expression by downregulating genes involved in cell proliferation and upregulating those associated with apoptosis .

Molecular Mechanism

At the molecular level, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine can induce conformational changes in CDK2, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . Some studies have reported the development of resistance in certain cell lines after prolonged exposure .

Dosage Effects in Animal Models

The effects of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetic properties, such as bioavailability and half-life .

Transport and Distribution

Within cells and tissues, 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization and accumulation can influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can affect its localization and activity . Additionally, targeting signals within the compound’s structure can direct it to specific cellular compartments, enhancing its therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-3-methoxy-1H-pyrazole with formamide under reflux conditions. This reaction leads to the formation of the desired pyrazolopyrimidine ring system .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

  • 4-Aminopyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thioglycoside derivatives of pyrazolopyrimidine

Comparison: 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine stands out due to its methoxy group, which can influence its pharmacokinetic properties and binding affinity. Compared to its analogs, this compound may exhibit different solubility, stability, and bioavailability profiles, making it unique in its application potential .

Biologische Aktivität

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action, supported by data from various studies.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. One notable study reported that this compound exhibited high inhibitory activity against several tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer). The compound showed an IC₅₀ value of 2.24 µM against A549 cells, significantly lower than the positive control doxorubicin, which had an IC₅₀ of 9.20 µM .

Table 1: Inhibitory Activity of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine Against Various Cancer Cell Lines

Cell LineIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
A5492.249.20
MCF-71.74-
HepG2--
PC-3--

The mechanism by which 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometric analysis revealed that treatment with this compound resulted in a distinct increase in apoptotic cells within the sub-G₁ phase, indicating effective apoptosis induction at low micromolar concentrations .

Moreover, structural modifications to the pyrazolo[3,4-d]pyrimidine scaffold have been shown to influence biological activity significantly. For instance, analogs with different substituents exhibited varying degrees of potency against cancer cell lines, suggesting that specific structural features are crucial for enhanced activity .

Structure-Activity Relationships (SAR)

Research into SAR has highlighted the importance of the pyrazolo[3,4-d]pyrimidine scaffold in mediating biological activity. Modifications at various positions on the scaffold can lead to significant changes in potency and selectivity for different cancer types. For example:

  • Compound 1a displayed superior activity compared to its analogs when tested against a panel of tumor cell lines.
  • Substituents at the 4-position were found to enhance reactivity and biological profile .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study on A549 Cells : In vitro studies demonstrated that 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine induced apoptosis in A549 lung cancer cells at concentrations ranging from 2.0 to 4.0 µM , with a notable increase in apoptotic markers .
  • EGFR Inhibition : Another study focused on derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs). These compounds showed promising anti-proliferative activities against A549 and HCT-116 cell lines with IC₅₀ values ranging from 0.016 µM for certain derivatives . This highlights the potential for developing targeted therapies based on this scaffold.

Eigenschaften

IUPAC Name

6-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGWTOIIQUNTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C=NNC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679364
Record name 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100605-51-4
Record name 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.